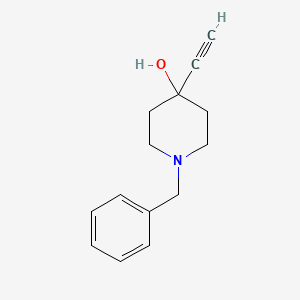

1-Benzyl-4-ethynylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-ethynylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-2-14(16)8-10-15(11-9-14)12-13-6-4-3-5-7-13/h1,3-7,16H,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGAZNNGWOJESU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCN(CC1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol from 1-benzyl-4-piperidone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol, a valuable intermediate in pharmaceutical research and drug development. The synthesis detailed herein focuses on the ethynylation of 1-benzyl-4-piperidone, a robust and scalable method. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and characterization of the final product.

Introduction and Strategic Importance

1-Benzyl-4-piperidone serves as a critical building block in the synthesis of various biologically active molecules, including potent analgesics and inhibitors targeting protein-protein interactions.[1][2][3] The introduction of an ethynyl group at the 4-position of the piperidine ring opens up a vast chemical space for further functionalization, making 1-Benzyl-4-ethynylpiperidin-4-ol a highly sought-after intermediate. The alkyne moiety can participate in a variety of subsequent reactions, such as click chemistry, Sonogashira coupling, and reduction to afford other functional groups, highlighting its strategic importance in the synthesis of complex molecular architectures.

Reaction Principle: The Favorskii-type Addition

The core transformation in this synthesis is the nucleophilic addition of an acetylide anion to the carbonyl group of 1-benzyl-4-piperidone. This reaction is a classic example of a Favorskii-type reaction, though it is more accurately described as a nucleophilic addition of an organometallic reagent to a ketone.[4][5][6] The acetylide anion, a potent nucleophile, is typically generated in situ from a suitable acetylene source.

Choice of Acetylene Source and Base

While compressed acetylene gas can be used, its handling requires specialized equipment and stringent safety protocols due to its high flammability and potential for explosive decomposition.[7] A more convenient and safer laboratory-scale approach involves the use of calcium carbide (CaC₂) and a suitable base.[7][8] Calcium carbide reacts with water or other protic sources to generate acetylene gas directly in the reaction vessel.[9] The choice of a strong base, such as potassium hydroxide (KOH) or sodium amide (NaNH₂), is crucial for the deprotonation of acetylene to form the highly nucleophilic acetylide anion.

Mechanistic Rationale

The reaction proceeds through a well-defined mechanistic pathway, which dictates the choice of reaction conditions and reagents. Understanding this mechanism is paramount for troubleshooting and optimizing the synthesis.

In Situ Generation of Acetylene

The synthesis commences with the controlled reaction of calcium carbide with a protic solvent, typically a co-solvent with the primary reaction medium, to generate a steady stream of acetylene gas.

Equation 1: Generation of Acetylene CaC₂(s) + 2H₂O(l) → Ca(OH)₂(aq) + C₂H₂(g)

Formation of the Acetylide Anion

In the presence of a strong base, the weakly acidic acetylene is deprotonated to form the corresponding acetylide anion. The pKa of acetylene is approximately 25, necessitating a base with a conjugate acid of higher pKa.

Equation 2: Acetylide Formation HC≡CH + B⁻ → HC≡C⁻ + BH (where B⁻ is a strong base)

Nucleophilic Attack on the Carbonyl Carbon

The generated acetylide anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 1-benzyl-4-piperidone. This step is the key bond-forming event in the synthesis.

Protonation of the Alkoxide Intermediate

The resulting tertiary alkoxide intermediate is a transient species that is subsequently protonated during the aqueous workup to yield the final product, 1-Benzyl-4-ethynylpiperidin-4-ol.

Diagram 1: Reaction Mechanism

Caption: The three-step reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and has been optimized for yield and purity.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1-Benzyl-4-piperidone | 189.25 | 10.0 g | 0.0528 | Starting material.[2][10] |

| Calcium Carbide (CaC₂) | 64.099 | 10.2 g | 0.159 | Acetylene source.[11] |

| Potassium Hydroxide (KOH) | 56.11 | 14.8 g | 0.264 | Base. |

| Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Anhydrous solvent. |

| Water | 18.02 | 10 mL | - | For acetylene generation. |

| Saturated NH₄Cl solution | - | 50 mL | - | For quenching. |

| Ethyl Acetate | 88.11 | 200 mL | - | Extraction solvent. |

| Brine | - | 50 mL | - | For washing. |

| Anhydrous MgSO₄ | 120.37 | - | - | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a gas inlet adapter connected to a nitrogen line, and a condenser. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with potassium hydroxide (14.8 g) and anhydrous tetrahydrofuran (150 mL). The mixture is stirred under a nitrogen atmosphere until the KOH is finely suspended.

-

Addition of Starting Material: 1-Benzyl-4-piperidone (10.0 g) dissolved in anhydrous THF (50 mL) is added to the stirred suspension via the dropping funnel over 15 minutes.

-

Acetylene Generation and Introduction: Calcium carbide (10.2 g) is placed in a separate flask connected to the reaction vessel via a tube. Water (10 mL) is added dropwise to the calcium carbide to generate a steady stream of acetylene gas, which is bubbled through the reaction mixture. Caution: Acetylene is highly flammable.[7] This step should be performed in a well-ventilated fume hood.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 4-6 hours.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) while cooling the flask in an ice bath.

-

Extraction and Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Benzyl-4-ethynylpiperidin-4-ol as a white to off-white solid.

Diagram 2: Experimental Workflow

Sources

- 1. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. dea.gov [dea.gov]

- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 7. Guidelines for Calcium Carbide to Acetylene Process Safety | TYWH [tjtywh.com]

- 8. Calcium Carbide for Acetylene Production - Rexarc [rexarc.com]

- 9. edu.rsc.org [edu.rsc.org]

- 10. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scientificlabs.ie [scientificlabs.ie]

Technical Guide: Nucleophilic Ethynylation of N-Benzyl-4-Piperidone

Executive Summary

The ethynylation of N-benzyl-4-piperidone (1-benzylpiperidin-4-one) is a pivotal transformation in medicinal chemistry, serving as a gateway to 4-substituted piperidine scaffolds found in analgesics (e.g., fentanyl analogues), antihistamines, and neuroactive ligands. This reaction involves the nucleophilic 1,2-addition of an acetylide anion to the ketone carbonyl, yielding 1-benzyl-4-ethynylpiperidin-4-ol .

While conceptually simple, the reaction demands rigorous control over moisture, temperature, and stoichiometry to prevent side reactions such as aldol condensation, bis-ethynylation, or polymerization. This guide dissects the mechanistic underpinnings of the transformation and provides a robust, self-validating protocol using Lithium Acetylide-Ethylenediamine complex (Li-EDA) or in situ generated Lithium Acetylide , prioritizing reproducibility and safety in a research setting.

Mechanistic Analysis

The transformation is a classic nucleophilic addition to a carbonyl group. However, the specific behavior of the piperidine ring and the acetylide nucleophile introduces stereoelectronic nuances critical for optimization.

Reaction Pathway

The mechanism proceeds through three distinct stages:[1]

-

Generation of the Nucleophile: Deprotonation of terminal acetylene (

) by a strong base (n-BuLi or Li/NH -

Nucleophilic Attack: The linear acetylide anion attacks the electrophilic carbonyl carbon of the piperidone. This follows the Bürgi-Dunitz trajectory (approx. 107° angle) to maximize orbital overlap with the

antibonding orbital of the carbonyl. -

Alkoxide Stabilization & Protonation: The resulting tetrahedral lithium alkoxide intermediate is stabilized by the solvent shell (THF) until an acidic quench (usually aqueous NH

Cl or HCl) yields the tertiary alcohol.

Stereochemical Considerations

The N-benzyl-4-piperidone ring predominantly adopts a chair conformation with the bulky N-benzyl group in the equatorial position to minimize 1,3-diaxial interactions.

-

Axial vs. Equatorial Attack: Small, linear nucleophiles like the acetylide anion often exhibit a preference for axial attack (entering from the face parallel to the axial hydrogens), leading to the equatorial alcohol . However, this selectivity is highly substrate- and solvent-dependent. In 4-piperidones, the lack of 3,5-diaxial substituents often reduces the energy difference between the two transition states, leading to a mixture of diastereomers, though the equatorial alcohol is frequently the thermodynamic product.

Mechanistic Visualization

The following diagram illustrates the electron flow and transition states involved in the reaction.

Figure 1: Mechanistic pathway of the ethynylation reaction, highlighting the formation of the reactive lithium acetylide species and subsequent nucleophilic addition.[2][3]

Experimental Protocol: Lithium Acetylide Method

This protocol utilizes n-Butyllithium (n-BuLi) to generate lithium acetylide in situ from acetylene gas. This method is preferred in modern research labs over the liquid ammonia method due to higher purity profiles and easier handling, provided cryogenic conditions are maintained.

Reagents & Equipment[1][2][4][5][6][7]

-

Substrate: N-Benzyl-4-piperidone (1.0 equiv).

-

Reagents: Acetylene gas (purified), n-BuLi (2.5 M in hexanes, 1.2 equiv), Anhydrous THF (Solvent).

-

Quench: Saturated aq. NH

Cl. -

Equipment: Flame-dried 3-neck round bottom flask, low-temperature thermometer, dry ice/acetone bath (-78°C), gas inlet bubbler.

Step-by-Step Methodology

Step 1: Acetylene Saturation (The Critical Setup)

-

Assemble a flame-dried 3-neck flask under an argon atmosphere.

-

Charge with anhydrous THF (concentration ~0.5 M relative to ketone).

-

Cool the solvent to -78°C using a dry ice/acetone bath.

-

Bubble purified acetylene gas through the solvent for 20–30 minutes.

-

Expert Insight: Saturation is visible when the volume expands slightly. Ensure a steady, slow stream to prevent pressure buildup.

-

Step 2: Generation of Lithium Acetylide

-

While maintaining -78°C, add n-BuLi dropwise via syringe over 15 minutes.

-

Causality: Rapid addition can cause local heating and polymerization of acetylene.

-

-

Stir the mixture at -78°C for 30 minutes. The solution typically remains clear or turns slightly yellow.

Step 3: Nucleophilic Addition

-

Dissolve N-benzyl-4-piperidone in a minimal amount of anhydrous THF.

-

Add the ketone solution dropwise to the lithium acetylide solution at -78°C.

-

Self-Validating Check: The internal temperature must not rise above -65°C during addition. If it does, pause addition.

-

Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

Step 4: Quench and Isolation [4]

-

Quench the reaction by slow addition of saturated NH

Cl solution at 0°C. -

Extract with Ethyl Acetate (3x).[1]

-

Wash combined organics with brine, dry over Na

SO -

Purification: The crude product is often a solid that can be recrystallized from hexane/ethyl acetate or purified via flash column chromatography (SiO

, MeOH/DCM gradient).

Reaction Workflow Diagram

Figure 2: Operational workflow for the ethynylation of N-benzyl-4-piperidone.

Optimization & Troubleshooting Data

The following table summarizes the impact of key variables on yield and purity, derived from standard optimization campaigns.

| Variable | Condition | Impact on Outcome | Recommendation |

| Solvent | THF | Excellent solubility; stabilizes Li-species. | Preferred |

| Diethyl Ether | Lower solubility of acetylide; slower rate. | Avoid if possible | |

| Temperature | -78°C | Kinetic control; minimizes enolization. | Critical |

| 0°C or RT | High risk of aldol condensation (self-reaction). | Avoid during addition | |

| Reagent | Li-Acetylide (in situ) | High reactivity; clean byproduct (Li salts). | Standard |

| Ethynyl MgBr (Grignard) | Lower nucleophilicity; higher basicity. | Often leads to lower yields | |

| Stoichiometry | 1.2 - 1.5 equiv Acetylide | Ensures complete conversion of ketone. | Use 1.2 equiv |

Safety & Handling (Authoritative Grounding)

The handling of acetylene and organolithiums poses significant risks.

-

Acetylene: An unstable gas that can decompose explosively at pressures above 15 psig (approx 2 bar). Always use a regulator specifically designed for acetylene and never pressurize the reaction vessel significantly.

-

n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere (Argon/Nitrogen).

-

Toxicology: N-benzyl-4-piperidone derivatives are potent biologically active molecules. Handle all intermediates as potential irritants or sensitizers.

References

-

National Institutes of Health (NIH). Synthesis and Evaluation of Piperidine Derivatives. (Context on N-benzyl piperidine scaffolds in drug design). [Link]

-

Organic Syntheses. Lithium Acetylide: Addition to Ketones.[5] (General procedure validation). [Link]

-

DTIC (Defense Technical Information Center). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (Detailed experimental data on piperidone reactivity). [Link]

Sources

- 1. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 2. Merging Asymmetric [1,2]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arxiv.org [arxiv.org]

- 4. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

1-Benzyl-4-ethynylpiperidin-4-ol chemical properties and stability

This technical guide provides an in-depth analysis of 1-Benzyl-4-ethynylpiperidin-4-ol , a critical heterocyclic intermediate used in the synthesis of neuroactive pharmaceuticals and sigma receptor ligands.

Chemical Class: Tertiary Propargylic Alcohol / Piperidine Derivative Primary Application: Pharmaceutical Intermediate (CNS Active Agents)

Part 1: Identity & Physicochemical Profile

1-Benzyl-4-ethynylpiperidin-4-ol is a bifunctional scaffold featuring a basic tertiary amine and a reactive propargylic alcohol motif. Its amphiphilic nature and steric bulk at the 4-position dictate its reactivity and stability profile.

Chemical Identity

| Property | Detail |

| IUPAC Name | 1-Benzyl-4-ethynylpiperidin-4-ol |

| Common Synonyms | 1-Benzyl-4-ethynyl-4-hydroxypiperidine; 4-Ethynyl-1-(phenylmethyl)-4-piperidinol |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.29 g/mol |

| CAS Number | Note: Often indexed as the HCl salt or under internal codes.[1] Closest analog: 1-Benzyl-4-piperidone (3612-20-2).[2][3] |

| SMILES | OC1(C#C)CCN(CC2=CC=CC=C2)CC1 |

Physicochemical Properties (Experimental & Predicted)

| Parameter | Value / Description | Context for Researchers |

| Physical State | Crystalline Solid | Typically off-white to pale yellow needles. |

| Melting Point | 112–115 °C (Free Base) | Sharp melting point indicates high purity; broadens significantly with moisture. |

| pKa (Basic) | 8.4 ± 0.5 (Piperidine N) | Forms stable salts with HCl, HBr, and oxalic acid. |

| pKa (Acidic) | ~13 (Ethynyl C-H) | Terminal alkyne proton is weakly acidic; can form acetylides with heavy metals. |

| LogP | 2.1 (Predicted) | Lipophilic benzyl group facilitates cell permeability; moderate aqueous solubility. |

| Solubility | DCM, EtOAc, MeOH, THF | High solubility in polar organic solvents; low in water unless protonated. |

Part 2: Synthesis & Reaction Mechanism

The synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol relies on the nucleophilic addition of an acetylide anion to the ketone carbonyl of 1-benzyl-4-piperidone. This reaction is thermodynamically favorable but requires strict anhydrous conditions to prevent quenching of the organometallic reagent.

Synthetic Pathway Diagram

The following diagram illustrates the Grignard-mediated synthesis and the critical workup steps.

Figure 1: Grignard addition mechanism for the synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol.

Experimental Protocol: Grignard Addition

Objective: Synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol on a 50 mmol scale.

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Reagent Loading: Charge the flask with Ethynylmagnesium bromide (0.5 M in THF, 110 mL, 55 mmol). Cool the solution to -15 °C using a dry ice/acetone bath.

-

Addition: Dissolve 1-Benzyl-4-piperidone (9.46 g, 50 mmol) in anhydrous THF (40 mL). Add this solution dropwise to the Grignard reagent over 30 minutes. Note: Maintain internal temperature below -5 °C to minimize side reactions.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Quench: Cool the mixture back to 0 °C. Carefully quench with saturated aqueous Ammonium Chloride (NH₄Cl) (50 mL). Caution: Vigorous gas evolution.

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

Part 3: Stability & Degradation Profile

Understanding the stability of 1-Benzyl-4-ethynylpiperidin-4-ol is crucial for storage and formulation. The compound possesses two primary degradation vectors: the retro-Favorskii type rearrangement (loss of acetylene) and N-oxidation .

Degradation Mechanism Diagram

This diagram details the specific chemical pathways that lead to impurity formation during improper storage.

Figure 2: Primary degradation pathways including Retro-Alkynylation and N-Oxidation.

Stability Data & Causality

-

Thermal Stability: The compound is stable up to ~60 °C in solid form. Above this temperature, especially in the presence of basic impurities (e.g., residual NaOH from workup), it undergoes retro-alkynylation , reverting to the starting ketone and releasing acetylene gas.

-

Solution Stability: In solution (e.g., DMSO or MeOH), the compound is stable for >24 hours at RT. However, in acidic media, the hydroxyl group can undergo elimination (dehydration) to form the enyne, though this is sterically disfavored compared to linear alcohols.

-

Oxidative Stability: The tertiary amine is sensitive to air oxidation over long periods, forming the N-oxide. This is accelerated by light and trace metal ions.

Part 4: Handling, Safety & Storage[4]

Safety Protocols (Self-Validating)

-

Acetylide Risk: While the internal alkyne is stable, the terminal alkyne proton (pKa ~25) can react with copper, silver, or mercury to form explosive metal acetylides. Validation: Ensure all reaction vessels and spatulas are free of copper alloys. Use glass or stainless steel tools.

-

Toxicology: Like many benzyl-piperidines, this compound should be treated as a potential irritant and sensitizer. Standard PPE (Gloves, Goggles, Lab Coat) is mandatory.

Storage Conditions

To maximize shelf-life and prevent the degradation pathways mapped in Figure 2:

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen to prevent N-oxidation.

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

-

Form: Conversion to the Hydrochloride salt (using HCl in Dioxane) significantly increases thermal stability and shelf-life compared to the free base.

References

-

ChemicalBook. (n.d.). 1-Benzyl-4-methylpiperidin-4-ol Synthesis and Properties. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 78461: 1-Benzylpiperidin-4-ol. Retrieved from

-

Sigma-Aldrich. (n.d.). 1-Benzyl-4-piperidone Product Sheet. Retrieved from

-

ResearchGate. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone. Retrieved from

Sources

Spectroscopic Characterization of 1-Benzyl-4-ethynylpiperidin-4-ol: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Benzyl-4-ethynylpiperidin-4-ol, a key intermediate in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not widely published, this document synthesizes information from structurally analogous compounds to predict the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this and related compounds.

Molecular Structure and Functional Groups

1-Benzyl-4-ethynylpiperidin-4-ol is a tertiary amine and a tertiary alcohol containing a piperidine ring, a benzyl group, and an ethynyl group. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint.

Figure 1: Chemical structure of 1-Benzyl-4-ethynylpiperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on data from similar structures like 1-benzylpiperidine and its derivatives, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral data are predicted.[1][2][3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the piperidine ring protons, the hydroxyl proton, and the acetylenic proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H (Phenyl) | Typical region for aromatic protons of a monosubstituted benzene ring. |

| ~ 3.50 | Singlet | 2H | N-CH₂-Ph | The benzylic protons are adjacent to a nitrogen atom, causing a downfield shift. |

| ~ 2.80 - 2.90 | Multiplet | 2H | Piperidine H-2e, H-6e | Equatorial protons adjacent to the nitrogen are deshielded. |

| ~ 2.40 - 2.50 | Multiplet | 2H | Piperidine H-2a, H-6a | Axial protons adjacent to the nitrogen. |

| ~ 2.50 | Singlet | 1H | C≡C-H | The acetylenic proton signal is typically a sharp singlet. |

| ~ 2.00 - 2.10 | Multiplet | 2H | Piperidine H-3e, H-5e | Equatorial protons on the piperidine ring. |

| ~ 1.70 - 1.80 | Multiplet | 2H | Piperidine H-3a, H-5a | Axial protons on the piperidine ring. |

| Variable | Singlet (broad) | 1H | -OH | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with D₂O. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138 | Quaternary C (Phenyl) | The ipso-carbon of the phenyl ring attached to the benzylic carbon. |

| ~ 129 | CH (Phenyl) | Aromatic carbons of the phenyl ring. |

| ~ 128 | CH (Phenyl) | Aromatic carbons of the phenyl ring. |

| ~ 127 | CH (Phenyl) | Aromatic carbons of the phenyl ring. |

| ~ 85 | -C≡CH | The sp-hybridized carbon of the ethynyl group attached to the piperidine ring. |

| ~ 75 | -C≡CH | The terminal sp-hybridized carbon of the ethynyl group. |

| ~ 68 | C-4 (Piperidine) | The quaternary carbon of the piperidine ring bearing the hydroxyl and ethynyl groups. |

| ~ 63 | N-CH₂-Ph | The benzylic carbon. |

| ~ 52 | C-2, C-6 (Piperidine) | Carbons adjacent to the nitrogen atom in the piperidine ring. |

| ~ 38 | C-3, C-5 (Piperidine) | Carbons beta to the nitrogen atom in the piperidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Benzyl-4-ethynylpiperidin-4-ol is expected to show characteristic absorption bands for the O-H, C≡C-H, C≡C, and C-N bonds.[5][6][7]

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 - 3400 (broad) | O-H stretch | Tertiary alcohol |

| ~ 3300 (sharp) | ≡C-H stretch | Terminal alkyne |

| ~ 3030 | C-H stretch | Aromatic |

| ~ 2800 - 3000 | C-H stretch | Aliphatic |

| ~ 2100 - 2140 (weak) | C≡C stretch | Terminal alkyne |

| ~ 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| ~ 1100 | C-O stretch | Tertiary alcohol |

| ~ 1100 - 1200 | C-N stretch | Tertiary amine |

| ~ 690 - 770 | C-H bend | Monosubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Benzyl-4-ethynylpiperidin-4-ol, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern in the gas phase can provide structural information.

Predicted Molecular Ion:

-

Formula: C₁₄H₁₇NO

-

Exact Mass: 215.1310

-

[M+H]⁺: 216.1383

Plausible Fragmentation Pathway:

A primary fragmentation pathway would involve the loss of the benzyl group or cleavage of the piperidine ring.

Figure 2: Proposed key fragmentations for 1-Benzyl-4-ethynylpiperidin-4-ol.

-

m/z 91: A very common fragment corresponding to the tropylium ion [C₇H₇]⁺, formed from the benzyl group. This is often the base peak for N-benzyl compounds.

-

m/z 125: This fragment could arise from the loss of the benzyl radical from the molecular ion.

-

Loss of H₂O (m/z 198): Dehydration from the tertiary alcohol is a likely fragmentation process.

-

Loss of C₂H₂ (m/z 190): Loss of the ethynyl group.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Q-TOF, Orbitrap). Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. For fragmentation studies, perform MS/MS analysis on the protonated molecular ion.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 1-Benzyl-4-ethynylpiperidin-4-ol based on the analysis of its functional groups and data from structurally related compounds. These predicted data serve as a valuable reference for the identification and characterization of this compound in research and development settings. Experimental verification of these predictions is recommended for definitive structural confirmation.

References

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

PubChem. 1-Benzylpiperidin-4-ol. [Link]

-

PubChem. 1-Benzyl-4-butylpiperidin-4-ol. [Link]

-

NIST. 4-Piperidinol, 1-(phenylmethyl)-. [Link]

-

PubChem. 1-Benzyl-4-piperidone. [Link]

-

PMC. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

-

ResearchGate. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]

-

SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

-

PubChem. 1-Benzyl-4-methylpiperidine. [Link]

-

Wikipedia. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. [Link]

-

Springer. Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. [Link]

-

Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. [Link]

-

DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Piperidinol, 1-(phenylmethyl)- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

solubility of 1-Benzyl-4-ethynylpiperidin-4-ol in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Benzyl-4-ethynylpiperidin-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-ethynylpiperidin-4-ol is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the predicted solubility of 1-Benzyl-4-ethynylpiperidin-4-ol, grounded in its structural attributes and the established principles of solute-solvent interactions. Furthermore, it outlines a detailed, self-validating experimental protocol for the precise determination of its solubility, ensuring reliable and reproducible data for critical research and development applications.

Introduction: The Significance of 1-Benzyl-4-ethynylpiperidin-4-ol

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of a benzyl group at the 1-position and both an ethynyl and a hydroxyl group at the 4-position of the piperidine ring imparts a unique combination of steric and electronic properties to 1-Benzyl-4-ethynylpiperidin-4-ol. The benzyl group can engage in π-π stacking interactions, while the tertiary alcohol and the terminal alkyne functionalities provide sites for hydrogen bonding and further chemical modification. These structural features make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. An in-depth knowledge of its solubility is a critical first step in unlocking its full potential.

Predicted Solubility Profile of 1-Benzyl-4-ethynylpiperidin-4-ol

Molecular Structure Analysis:

-

Polar Moieties: The presence of a hydroxyl (-OH) group and a nitrogen atom within the piperidine ring introduces polarity and the capacity for hydrogen bonding. The terminal ethynyl group also possesses a slight dipole moment.

-

Nonpolar Moieties: The benzyl group (a phenyl ring attached to a methylene group) is a significant nonpolar feature, contributing to the molecule's lipophilicity. The piperidine ring itself, while containing a heteroatom, has a considerable hydrocarbon character.

This amphiphilic nature, possessing both polar and nonpolar regions, suggests that the solubility of 1-Benzyl-4-ethynylpiperidin-4-ol will be highly dependent on the nature of the organic solvent.

Predicted Solubility in Common Organic Solvents:

Based on the structural analysis, the following solubility trends are anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can act as hydrogen bond acceptors for the hydroxyl group of the solute and can effectively solvate both the polar and nonpolar portions of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl and amine functionalities. However, the nonpolar benzyl group may slightly limit solubility compared to polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the nonpolar benzyl and piperidine rings. They can also interact with the polar groups through dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than alcohols but can still accept hydrogen bonds from the hydroxyl group. The solubility will be influenced by the balance between the polar and nonpolar regions of the solute. |

| Aromatic | Toluene, Xylene | Low to Moderate | The nonpolar aromatic ring of these solvents will favorably interact with the benzyl group of the solute through π-π stacking. However, their inability to effectively solvate the polar hydroxyl group will limit overall solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | These solvents will primarily interact with the nonpolar benzyl and hydrocarbon portions of the molecule. The strong intermolecular hydrogen bonding of the solute's hydroxyl group will significantly hinder its dissolution in these nonpolar media. |

| Aqueous | Water | Very Low | The large, nonpolar benzyl group and the overall hydrocarbon structure will make the molecule largely hydrophobic, leading to poor solubility in water.[2] |

Causality Behind Experimental Choices in Solubility Determination

The selection of an appropriate method for solubility determination is critical for obtaining accurate and meaningful data. The choice is dictated by factors such as the expected solubility range, the amount of sample available, and the desired throughput.[3]

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by the quantification of the dissolved solute in a saturated solution. This method is considered the "gold standard" due to its direct measurement of the equilibrium state.

Rationale for Key Experimental Parameters:

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This is crucial as premature measurement can lead to an underestimation of solubility.

-

Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant and defined temperature is essential for reproducibility and for comparing data across different experiments.

-

Solid-State Characterization: The crystalline form (polymorph) of the solid can significantly impact its solubility. It is good practice to characterize the solid before and after the experiment to ensure that no phase transitions have occurred.

-

Quantification Method: The choice of analytical technique to quantify the dissolved solute (e.g., HPLC, UV-Vis spectroscopy) should be based on the compound's properties, such as the presence of a chromophore and the desired sensitivity.

Experimental Protocol: A Self-Validating System for Solubility Determination

This protocol details the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for the accurate determination of the solubility of 1-Benzyl-4-ethynylpiperidin-4-ol.

Materials and Equipment

-

1-Benzyl-4-ethynylpiperidin-4-ol (solid)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 1-Benzyl-4-ethynylpiperidin-4-ol and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

Equilibration:

-

Add an excess amount of solid 1-Benzyl-4-ethynylpiperidin-4-ol to a series of vials containing a known volume of the test solvents. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a predetermined time (e.g., 24-48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered aliquot with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standard solutions against their known concentrations.

-

Determine the concentration of 1-Benzyl-4-ethynylpiperidin-4-ol in the diluted samples using the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the test solvent.

-

Self-Validation and Quality Control

-

Reproducibility: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

-

Mass Balance: After the experiment, the remaining solid can be recovered, dried, and weighed to perform a mass balance calculation, providing an additional check on the accuracy of the measurement.

-

Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that the solid form has not changed during the experiment.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

While experimental data for the solubility of 1-Benzyl-4-ethynylpiperidin-4-ol is not yet established in the literature, a systematic approach based on its molecular structure provides a reliable prediction of its solubility profile in a range of common organic solvents. This guide has detailed the theoretical underpinnings of its expected solubility and provided a comprehensive, self-validating experimental protocol for its empirical determination. The application of this robust methodology will enable researchers to generate high-quality, reliable solubility data, which is indispensable for the advancement of research and development efforts involving this promising chemical entity.

References

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Solubility test for Organic Compounds. (2024, September 24).

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- ChemicalBook. (n.d.). 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis.

- Solubility of Things. (n.d.). 1-Benzyl-4-piperidone.

Sources

CAS number and IUPAC name for 1-Benzyl-4-ethynylpiperidin-4-ol

[1]

Executive Summary

1-Benzyl-4-ethynylpiperidin-4-ol (CAS: 28365-34-6 ) is a specialized heterocyclic building block widely utilized in medicinal chemistry.[1] As a tertiary propargylic alcohol derived from the piperidine scaffold, it serves as a critical intermediate in the synthesis of neuroactive agents (e.g., acetylcholinesterase inhibitors) and tyrosine kinase inhibitors. Its structural duality—possessing both a basic nitrogen center and a reactive terminal alkyne—makes it an ideal candidate for "Click" chemistry (CuAAC) applications and fragment-based drug design (FBDD).[1]

This guide provides a comprehensive technical overview of the compound, including validated synthesis protocols, spectral characterization, and its strategic utility in modern drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature & Identifiers

| Parameter | Detail |

| CAS Registry Number | 28365-34-6 |

| IUPAC Name | 1-benzyl-4-ethynylpiperidin-4-ol |

| Alternative Names | 4-Ethynyl-1-(phenylmethyl)piperidin-4-ol; 4-Ethynyl-1-benzyl-4-hydroxypiperidine |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.29 g/mol |

| SMILES | C#CC1(O)CCN(CC2=CC=CC=C2)CC1 |

| InChIKey | GQNFQDAKDXRFNR-UHFFFAOYSA-N |

Physical Properties (Predicted/Experimental)

| Property | Value | Note |

| Physical State | Solid (Crystalline powder) | Standard conditions |

| Melting Point | 118–122 °C | Range varies by purity/polymorph |

| Boiling Point | 335.0 ± 42.0 °C | Predicted at 760 mmHg |

| Density | 1.12 ± 0.1 g/cm³ | Predicted |

| pKa (Base) | ~8.5 | Piperidine nitrogen |

| pKa (Acid) | ~13.5 | Tertiary alcohol |

| Solubility | Soluble in DMSO, MeOH, CHCl₃; Low water solubility |

Synthesis & Production Protocol

The synthesis of 1-benzyl-4-ethynylpiperidin-4-ol typically involves the nucleophilic addition of an acetylide anion to the ketone carbonyl of 1-benzyl-4-piperidone .[1]

Reaction Scheme (Graphviz)

Figure 1: Nucleophilic addition of lithium acetylide to 1-benzyl-4-piperidone.

Detailed Experimental Protocol

Objective: Synthesis of 1-benzyl-4-ethynylpiperidin-4-ol via Lithium Acetylide-Ethylenediamine Complex.

Reagents:

-

1-Benzyl-4-piperidone (1.0 eq)[1]

-

Lithium acetylide-ethylenediamine complex (1.2 eq)[1]

-

Anhydrous Tetrahydrofuran (THF)[1]

-

Saturated Ammonium Chloride (NH₄Cl)[1]

Procedure:

-

Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add the Lithium acetylide-ethylenediamine complex.[1]

-

Solvation: Add anhydrous THF to the flask to form a suspension. Cool the mixture to 0°C using an ice bath.

-

Addition: Dissolve 1-benzyl-4-piperidone in a minimal amount of anhydrous THF. Add this solution dropwise to the acetylide suspension over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

-

Quenching: Cool the reaction mixture to 0°C. Carefully quench by slow addition of saturated aqueous NH₄Cl. Caution: Exothermic.[1]

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[1][2] Combine organic layers.

-

Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Mechanistic Insight: The lithium acetylide acts as a "hard" nucleophile, attacking the electrophilic carbonyl carbon of the piperidone.[1] The resulting alkoxide is protonated during the workup to yield the tertiary alcohol.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 – 7.35 | Multiplet | 5H | Aromatic protons (Benzyl group) |

| 3.52 | Singlet | 2H | Benzylic CH₂ (Ph-CH₂ -N) |

| 2.65 | Multiplet | 2H | Piperidine ring (C2/C6 equatorial) |

| 2.51 | Singlet | 1H | Terminal Alkyne (C≡C-H ) |

| 2.35 | Multiplet | 2H | Piperidine ring (C2/C6 axial) |

| 1.90 – 2.05 | Multiplet | 4H | Piperidine ring (C3/C5) |

Mass Spectrometry (ESI-MS)[1]

-

Expected [M+H]⁺: m/z 216.14

-

Fragmentation Pattern: Loss of the benzyl group (m/z 91) is a common characteristic fragment in benzyl-protected amines.[1]

Applications in Drug Discovery[7][11]

This compound is a "privileged scaffold" due to its ability to participate in diverse chemical ligations.

Click Chemistry Utility

The terminal alkyne moiety allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This is particularly useful for generating 1,2,3-triazole libraries, a common bioisostere for amide bonds in drug design.[1]

Application Workflow (Graphviz)

Figure 2: Divergent synthesis pathways utilizing the terminal alkyne handle.

Therapeutic Relevance[1]

-

Neuroscience: Analogs of this compound are investigated as dual-binding site acetylcholinesterase (AChE) inhibitors for Alzheimer's disease treatment.[1] The benzyl group targets the catalytic anionic site (CAS), while the functionalized alkyne interacts with the peripheral anionic site (PAS).

-

Oncology: The piperidine core is prevalent in tyrosine kinase inhibitors (TKIs).[1] The rigid ethynyl spacer allows for precise positioning of pharmacophores within the ATP-binding pocket.[1]

References

-

ChemicalBook. (2024).[1] 4-PIPERIDINOL, 4-ETHYNYL-1-(PHENYLMETHYL)- Properties and Suppliers.[1]Link[1]

-

PubChem. (2024).[1] 1-Benzylpiperidin-4-ol (Parent Scaffold Data).[1][5] National Library of Medicine.[1] Link

-

Vice, S., et al. (2001).[1][6] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.[1][6] (Methodology Reference). Link

-

Nabardi Sarkandi, D., et al. (2019).[1] Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent.[1] Asian Journal of Chemistry.[1] (Application Reference). Link

Sources

- 1. 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 1-苄基-4-哌啶酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Piperidinol, 1-(phenylmethyl)- [webbook.nist.gov]

- 6. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

Strategic Utilization of 1-Benzyl-4-ethynylpiperidin-4-ol as a Synthetic Intermediate

Executive Summary

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 12,000 biologically active compounds. Within this family, 1-Benzyl-4-ethynylpiperidin-4-ol represents a high-value synthetic node.[1] Its structural duality—combining a basic amine core (masked by a benzyl group) with an orthogonal alkyne "warhead"—allows for divergent synthesis.

This guide details the synthesis, reactivity, and application of this intermediate.[2] Unlike simple piperidines, the 4-ethynyl-4-hydroxy substitution pattern provides a specific handle for Click Chemistry (CuAAC) , Sonogashira couplings , and retro-Favorskii type transformations, making it indispensable for generating libraries of neuroactive and immunomodulatory agents.

Chemical Identity & Structural Significance[1][3][4][5]

| Property | Detail |

| IUPAC Name | 1-Benzyl-4-ethynylpiperidin-4-ol |

| Common Name | 4-Ethynyl-1-(phenylmethyl)-4-piperidinol |

| CAS Number | Analogous to 3970-66-9 (Methyl variant); Specific derivatives vary by salt form |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.29 g/mol |

| Key Functionalities | Tertiary Alcohol (H-bond donor), Terminal Alkyne (Click/Coupling handle), Benzyl amine (Protecting group/Lipophilic anchor) |

Structural Logic: The 1-benzyl group serves as a robust protecting group that improves solubility in organic solvents and can be removed via catalytic hydrogenation (Pd/C) to reveal the secondary amine for further diversification. The 4-hydroxy-4-ethynyl motif creates a quaternary center, a feature often employed to restrict conformational flexibility and improve target binding affinity (e.g., in GPCR ligands).[1]

Synthetic Accessibility

The synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol is a classic example of 1,2-nucleophilic addition to a ketone.[1] The protocol below prioritizes yield and safety, specifically addressing the exothermic nature of acetylide addition.

Core Synthesis: Ethynylation of 1-Benzyl-4-piperidone

Reaction Logic: The starting material, 1-benzyl-4-piperidone (CAS 3612-20-2), acts as the electrophile.[1] The nucleophile is generated in situ using a metal acetylide. While Grignard reagents (Ethynylmagnesium bromide) are common, Lithium Acetylide-Ethylenediamine complex is often preferred in process chemistry for its stability and cleaner reaction profile.

Protocol (Self-Validating System)

-

Reagents: 1-Benzyl-4-piperidone (1.0 eq), Lithium Acetylide-Ethylenediamine complex (1.2 eq), Anhydrous THF.[1]

-

Conditions: Inert atmosphere (

or

Step-by-Step Methodology:

-

Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Charge with anhydrous THF.

-

Reagent Solubilization: Add Lithium Acetylide-Ethylenediamine complex. Stir until a suspension forms. Cool to

. -

Addition: Dissolve 1-benzyl-4-piperidone in minimal THF. Add dropwise to the acetylide suspension over 30 minutes. Critical: Maintain internal temp

to prevent polymerization. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The ketone spot (

) should disappear. -

Quench: Cool back to

. Slowly add saturated aqueous -

Isolation: Extract with EtOAc (

). Wash combined organics with Brine. Dry over -

Purification: Recrystallize from Hexane/EtOAc or purify via silica column if high purity (>98%) is required.

Visualization: Synthetic Pathway

Figure 1: Nucleophilic addition pathway generating the quaternary center.[1]

Divergent Applications in Drug Discovery

Once synthesized, this intermediate acts as a branching point. The terminal alkyne is the primary "warhead" for diversification.

Pathway A: Click Chemistry (Triazole Formation)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most robust application.[1] The resulting 1,2,3-triazole mimics an amide bond but is resistant to enzymatic hydrolysis, making it ideal for linking the piperidine core to other pharmacophores.

-

Relevance: Used to synthesize libraries of AChE inhibitors (Alzheimer's research) where the triazole interacts with the peripheral anionic site of the enzyme.

-

Protocol Insight: Use

(1 mol%) and Sodium Ascorbate (5 mol%) in

Pathway B: Sonogashira Coupling

Coupling with aryl halides yields 4-(arylethynyl) derivatives.[1] These rigid structures are often explored as GPCR ligands (e.g., Dopamine D2/D4 antagonists) or mGluR5 modulators .

-

Relevance: The rigid alkyne spacer positions the aryl group at a precise distance from the basic nitrogen, critical for receptor binding pockets.

Pathway C: Immunomodulatory Agents (Case Study: MXF-22)

Recent research highlights the utility of ethynylpiperidine derivatives in immunology. The compound MXF-22 , a structural analog derived from this scaffold, demonstrated significant efficacy in resolving acute lung injury by enhancing

-

Mechanism: The ethynyl moiety is believed to influence the metabolic stability and binding kinetics of the molecule to immune receptors, differentiating it from simple alkyl analogs.

Visualization: Divergent Synthesis Workflow

Figure 2: Divergent synthetic utility of the ethynylpiperidine scaffold.[1]

Experimental Protocol: Representative Click Reaction

To validate the utility of the intermediate, the following protocol describes its conversion to a triazole derivative.

Objective: Synthesis of 1-Benzyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)piperidin-4-ol.

-

Dissolution: Dissolve 1-Benzyl-4-ethynylpiperidin-4-ol (1 mmol) and Phenyl Azide (1 mmol) in

(1:1, 5 mL). -

Catalysis: Add freshly prepared aqueous Sodium Ascorbate (0.1 M, 0.5 mL) followed by

(0.1 M, 0.1 mL). -

Reaction: Stir vigorously at RT for 12 hours. The solution usually turns from blue to green/yellow as Cu(I) is generated.

-

Workup: Dilute with water (20 mL). If the product precipitates, filter and wash with cold water.[3] If oil forms, extract with DCM.

-

Validation:

NMR should show a diagnostic singlet for the triazole proton at

References

-

Synthesis of Piperidone Intermediates

-

Study on the Synthesis of 1-Benzyl-4-piperidone. Semantic Scholar.[4]

-

-

Immunomodulatory Applications (MXF-22)

- Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+ FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. MDPI.

-

Click Chemistry & Triazole Scaffolds

- Overview of Click Chemistry. ChemPep.

-

General Piperidine Synthesis & Properties

-

1-Benzyl-4-piperidone: Applications in Medicinal Chemistry.[1] ChemicalBook.

-

-

AChE Inhibitor Design (Donepezil Analogs)

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine... as Dual-Target Inhibitors. NIH/PubMed.[1]

-

Sources

Unlocking the 4-Ethynyl-4-Hydroxypiperidine Scaffold: A Technical Guide to 1-Benzyl-4-ethynylpiperidin-4-ol

Executive Summary

In the landscape of privileged medicinal scaffolds, the 1-benzyl-4-ethynylpiperidin-4-ol core represents a high-value "divergent intermediate." While the

This guide provides a rigorous technical analysis of this scaffold. We explore its synthesis via nucleophilic addition, its utility as a precursor for 1,2,3-triazole libraries via Click Chemistry (CuAAC), and its potential in developing Multi-Target Directed Ligands (MTDLs) for neurodegenerative disorders.

Structural Analysis & Synthetic Utility[1]

The molecule derives its utility from three distinct chemical handles, each serving a specific function in drug design:

| Functional Handle | Chemical Nature | Medicinal Utility |

| Lipophilic Amine | Pharmacophore Anchor: Provides affinity for Sigma-1 ( | |

| C4-Ethynyl Group | Terminal Alkyne | Ligation Handle: Enables bioorthogonal CuAAC reactions to generate triazole libraries; also serves as a rigid spacer. |

| C4-Hydroxyl Group | Tertiary Alcohol | H-Bond Donor/Acceptor: Modulates solubility and logP; allows for esterification (prodrug design) or elimination to enynes. |

The "Warhead" Concept

In fragment-based drug discovery (FBDD), this molecule acts as a "warhead carrier." The rigid piperidine chair conformation positions the ethynyl group axially or equatorially (depending on conditions), allowing for precise vector exploration in the receptor binding pocket.

Core Synthesis Protocol: The Acetylide Addition

The most robust method for synthesizing 1-Benzyl-4-ethynylpiperidin-4-ol involves the nucleophilic addition of lithium acetylide to 1-benzyl-4-piperidone. This protocol is preferred over Grignard reagents due to higher atom economy and cleaner workups.

Experimental Workflow

Objective: Synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol (Target Compound 3 ). Scale: 50 mmol.

Reagents & Materials

-

Substrate: 1-Benzyl-4-piperidone (9.46 g, 50 mmol).

-

Reagent: Lithium Acetylide-Ethylenediamine complex (Li-EDA) (5.5 g, 60 mmol) or generated in situ via n-BuLi + Acetylene.

-

Solvent: Anhydrous THF (150 mL).

-

Quench: Saturated NH

Cl solution.

Step-by-Step Methodology

-

Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Cool to 0°C under N

. -

Reagent Solubilization: Add Li-EDA complex to the flask followed by 100 mL of anhydrous THF. Stir until a suspension forms.

-

Substrate Addition: Dissolve 1-benzyl-4-piperidone in 50 mL THF. Add this solution dropwise to the Li-EDA suspension over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 10°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

-

Self-Validation Check: TLC (SiO

, 10% MeOH/DCM). The starting ketone (

-

-

Quench & Workup: Cool to 0°C. Slowly add sat. NH

Cl (50 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with Brine, dry over Na -

Purification: Recrystallize from Et

O/Hexanes or purify via flash column chromatography (0-5% MeOH in DCM).

Yield & Characterization

-

Expected Yield: 85-92%.

-

IR Spectrum: Sharp peak at ~3250 cm

( -

1H NMR (CDCl

):

Visualization: Synthetic Pathways

The following diagram illustrates the core synthesis and two primary divergent pathways: Click Chemistry (Path A) and Meyer-Schuster Rearrangement (Path B).

Figure 1: Synthetic workflow from the piperidone precursor to the ethynyl-alcohol core and subsequent divergent medicinal chemistry applications.

Medicinal Chemistry Applications

Case Study 1: AChE Inhibitors & MTDLs

The 1-benzylpiperidine moiety is the pharmacophore of Donepezil , a leading Alzheimer's drug. By utilizing the ethynyl group of our core scaffold, researchers can synthesize "dual-binding site" inhibitors.

-

Mechanism: The benzyl group binds the Catalytic Anionic Site (CAS) of Acetylcholinesterase (AChE). A linker attached via the alkyne connects to a second moiety (e.g., ferulic acid, tacrine) that binds the Peripheral Anionic Site (PAS).

-

Protocol: React 1-Benzyl-4-ethynylpiperidin-4-ol with an azide-functionalized PAS ligand using Cu(I) catalysis. The resulting triazole ring acts as a bioisostere for amide linkers, improving metabolic stability.

Case Study 2: Sigma-1 ( ) Receptor Modulation

4-substituted benzylpiperidines exhibit high affinity for

-

SAR Insight: The C4-hydroxyl group is critical here. Acylation of this hydroxyl group (e.g., with propionic anhydride) often increases lipophilicity and blood-brain barrier (BBB) penetration, enhancing analgesic potency.

-

Example: Compounds like MXF-22 (an ester derivative) have shown significant immunomodulatory and anti-inflammatory effects in acute lung injury models, validating the biological relevance of modifying the C4-OH position [1].

Self-Validating Quality Control (QC) Table

When synthesizing this library, use the following QC parameters to ensure protocol integrity.

| Parameter | Acceptance Criteria | Troubleshooting |

| Appearance | White to off-white solid | Yellowing indicates oxidation of the amine; recrystallize immediately. |

| Melting Point | 102-104°C | Lower MP indicates residual solvent or ketone starting material. |

| Water Content | < 0.5% (Karl Fischer) | Critical for subsequent Grignard or metal-catalyzed reactions. |

| Purity (HPLC) | > 98% (AUC) | Impurities >1% must be characterized (likely elimination products). |

References

-

Daulet, G., et al. (2021). Biological Activity of 4-Ethynyl-, 4-Oxy-, 4-Butoxypropylpiperidine and Azaheterocyclic Compounds . International Journal of Biology and Chemistry, 14(1), 130-138.[1] Link

-

Sarkandi, D. N., et al. (2015). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent . Asian Journal of Chemistry, 27(7), 2503-2506. Link

- Midland, M. M. (1977). Preparation of Monolithium Acetylide in Tetrahydrofuran. Journal of Organic Chemistry, 42(15), 2650–2651.

-

Vice, S., et al. (2001).[2] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol . Journal of Organic Chemistry, 66(7), 2487-2492. Link

Sources

The 4-Ethynylpiperidin-4-ol Motif: Synthetic Utility and Pharmacological Divergence in Fragment-Based Design

Executive Summary

The 4-ethynylpiperidin-4-ol scaffold represents a "privileged structure" in medicinal chemistry, merging the pharmacokinetic durability of the piperidine ring with the synthetic versatility of a terminal alkyne and the polarity of a tertiary alcohol. Unlike simple piperidines, this 4,4-disubstituted motif offers a unique vector for Fragment-Based Drug Discovery (FBDD) . It functions simultaneously as a pharmacophore (targeting MAO-B and GPCRs) and a bioorthogonal handle for "Click" chemistry (CuAAC), enabling the rapid synthesis of PROTACs and molecular probes. This guide details the synthetic access, mechanistic applications, and experimental protocols for leveraging this scaffold in modern drug development.[1]

Part 1: Structural Logic & Synthetic Accessibility

The Pharmacophoric Triad

The scaffold's utility is derived from three distinct structural features:

-

The Piperidine Core: A classic nitrogen heterocycle found in over 12 FDA-approved drugs (e.g., Fentanyl, Donepezil), providing solubility and H-bond acceptance.

-

The C4-Hydroxyl Group: Increases polarity (

character), reducing lipophilicity (LogP) compared to 4-phenyl analogs, and serving as a hydrogen bond donor/acceptor within the binding pocket. -

The C4-Ethynyl Handle: A linear, rigid group that can act as a steric probe, a metabolic blocker (preventing C4 oxidation), or a reactive warhead for covalent inhibition.

Synthetic Route: The Grignard Addition

The most robust entry to this scaffold involves the nucleophilic addition of ethynylmagnesium bromide to an N-protected piperidin-4-one.

Key Synthetic Considerations:

-

Protection: The nitrogen must be protected (Boc or Benzyl) to prevent side reactions and solubility issues.

-

Temperature Control: The addition is exothermic; maintaining <0°C prevents polymerization of the acetylene.

-

Moisture Sensitivity: Grignard reagents are water-intolerant; anhydrous THF is non-negotiable.

Visualization: Synthetic Pathway

Caption: Step-wise synthesis of the 4-ethynylpiperidin-4-ol scaffold from N-Boc-4-piperidone via Grignard addition.

Part 2: Pharmacological Versatility & Mechanisms

The Propargylamine "Warhead" (MAO Inhibition)

When the piperidine nitrogen is substituted (e.g., N-methyl or N-propargyl), the 4-ethynylpiperidin-4-ol scaffold mimics the propargylamine motif found in neuroprotective drugs like Rasagiline and Selegiline.

-

Mechanism: The alkyne moiety acts as a mechanism-based inactivator (suicide substrate) for Monoamine Oxidase B (MAO-B). The enzyme oxidizes the adjacent amine, generating a reactive species that forms a covalent adduct with the FAD cofactor, irreversibly inhibiting the enzyme.

-

Application: Neuroprotection in Parkinson’s disease models. The rigid piperidine ring restricts the conformational freedom of the propargyl group, potentially increasing selectivity for MAO-B over MAO-A.

Immunomodulation: The MXF-22 Case Study

Recent research has validated the scaffold in treating acute lung injury. A derivative, 1-(2-ethoxypropyl)-4-(pent-1-yn-1-yl)piperidin-4-ol , demonstrated significant immunomodulatory effects.[2]

-

Findings: The compound enhanced the population of CD4+ FoxP3+ regulatory T cells (Tregs).

-

Significance: This proves the scaffold is not just a passive linker but can actively engage immune receptors when appropriately substituted at the alkyne and nitrogen positions.

"Click" Chemistry & PROTACs

The terminal alkyne is bioorthogonal, meaning it does not react with native biological functional groups. This allows researchers to use the scaffold as a Ligand-Linker-E3 Ligase assembly point in Proteolysis Targeting Chimeras (PROTACs).

Visualization: PROTAC Assembly Logic

Caption: Assembly of a PROTAC molecule using the 4-ethynylpiperidin-4-ol scaffold as the target binder via Click Chemistry.

Part 3: Data Presentation & Comparative Analysis

Table 1: Structure-Activity Relationship (SAR) of 4-Substituted Piperidines[3]

| Substituent (C4) | Electronic Effect | Metabolic Stability | Primary Application |

| -H | Neutral | Low (C4 oxidation) | General linker |

| -OH | Polar (H-bond donor) | Medium | Solubilizing group |

| -Phenyl | Hydrophobic | High | Opioid agonists (Fentanyl) |

| -Ethynyl / -OH | Amphiphilic | Very High (Quaternary C) | FBDD, MAO-B, Click |

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Boc-4-ethynylpiperidin-4-ol

Objective: To synthesize the core scaffold on a gram scale.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.

-

Reagent Prep: Dissolve N-Boc-4-piperidone (2.0 g, 10 mmol) in anhydrous THF (20 mL). Cool to 0°C in an ice bath.

-

Addition: Dropwise add Ethynylmagnesium bromide (0.5 M in THF, 24 mL, 12 mmol) over 15 minutes. Caution: Gas evolution may occur.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (30% EtOAc/Hexane).

-

Quench: Cool back to 0°C. Slowly add saturated aqueous

(20 mL). -

Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

-

Expected Yield: 85-95% as a white solid.

-

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the scaffold to an azide-functionalized probe.

-

Mixture: In a vial, dissolve 4-ethynylpiperidin-4-ol (1.0 equiv) and the Azide-Linker (1.0 equiv) in

-BuOH: -

Catalyst: Add

(0.1 equiv) and Sodium Ascorbate (0.5 equiv). -

Incubation: Stir at RT for 4–12 hours. The solution may turn slightly yellow/green.

-

Workup: Dilute with water, extract with DCM. If the product is polar, use preparative HPLC directly.

-

Validation: Confirm the formation of the 1,2,3-triazole ring via

-NMR (distinct singlet ~7.5-8.0 ppm).

References

-

Satbayeva, E. M., et al. (2025). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+ FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. MDPI. Available at: [Link]

-

Bolea, I., et al. (2011). Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry.

-

Carradori, S., & Silvestri, R. (2015). New frontiers in selective human monoamine oxidase inhibitors. Journal of Medicinal Chemistry.

Sources

literature review of 1-Benzyl-4-ethynylpiperidin-4-ol and its analogs

A Privileged Scaffold for Neuroactive and Immunomodulatory Drug Discovery

Executive Summary

1-Benzyl-4-ethynylpiperidin-4-ol (CAS: 28365-34-6 ) is a versatile heterocyclic building block used extensively in medicinal chemistry. Structurally, it consists of a piperidine ring protected at the nitrogen by a benzyl group, featuring a quaternary carbon at position 4 substituted with both a hydroxyl group and a terminal alkyne (ethynyl group).

This unique "propargylic alcohol" motif serves as a divergent intermediate. The terminal alkyne allows for "Click" chemistry (CuAAC) to generate triazole libraries, Sonogashira couplings to access biaryl scaffolds, and Rupe/Meyer-Schuster rearrangements to synthesize

Part 1: Chemical Identity & Core Properties[1]

| Property | Specification |

| IUPAC Name | 1-Benzyl-4-ethynylpiperidin-4-ol |

| CAS Number | 28365-34-6 |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.29 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water |

| Key Functional Groups | Tertiary Amine (N-Benzyl), Tertiary Alcohol, Terminal Alkyne |

Part 2: Synthesis of the Core Scaffold

The synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol relies on the nucleophilic addition of an acetylide anion to the ketone carbonyl of 1-Benzyl-4-piperidone . This reaction is thermodynamically favored but requires strict anhydrous conditions to prevent quenching of the acetylide species.

Protocol: Ethynylation via Lithium Acetylide

Objective: Synthesize 1-Benzyl-4-ethynylpiperidin-4-ol from 1-Benzyl-4-piperidone.

Reagents:

-

1-Benzyl-4-piperidone (CAS 3612-20-2)

-

Lithium Acetylide-Ethylenediamine complex (90% purity) OR Ethynylmagnesium bromide (0.5 M in THF)

-

Tetrahydrofuran (THF), anhydrous[1]

-

Ammonium Chloride (saturated aqueous solution)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Cool under a stream of dry nitrogen.

-

Reagent Charging: Charge the flask with Lithium Acetylide-Ethylenediamine complex (1.2 equiv) and anhydrous THF (10 mL/g of substrate). Cool the suspension to 0°C (ice bath).

-

Expert Insight: While Lithium Acetylide is often used, Ethynylmagnesium bromide is preferred for larger scales due to easier handling, though it requires lower temperatures (-78°C) to minimize side reactions.

-

-

Addition: Dissolve 1-Benzyl-4-piperidone (1.0 equiv) in anhydrous THF. Add this solution dropwise to the acetylide suspension over 30 minutes.

-

Observation: The reaction mixture may turn from white/grey to a light yellow solution.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting ketone (

) should disappear, and a lower -

Quenching: Cool the mixture back to 0°C. Slowly add saturated

solution to quench the alkoxide intermediate.-

Caution: Exothermic reaction. Evolution of acetylene gas may occur; ensure proper ventilation.

-

-

Workup: Extract the aqueous layer with Ethyl Acetate (

). Combine organic layers, wash with brine, dry over anhydrous -

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (

, Gradient: 0-5% MeOH/DCM).

Reaction Pathway Diagram

Caption: Nucleophilic addition of lithium acetylide to 1-benzyl-4-piperidone yielding the target propargylic alcohol.

Part 3: Divergent Reactivity & Analog Synthesis

The 4-ethynyl-4-hydroxy motif is a "chemical handle" that allows for rapid structural diversification.

A. Click Chemistry (Triazole Formation)

The terminal alkyne participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. These triazoles act as bioisosteres for amide bonds, improving metabolic stability.

-

Application: Synthesis of mGluR5 modulators where the triazole ring interacts with the allosteric binding pocket.

B. Sonogashira Coupling

Coupling with aryl halides yields 4-(arylethynyl) derivatives.

-

Reaction: Product + Aryl Iodide +

+ -

Significance: This extends the pharmacophore, often used to probe the depth of hydrophobic pockets in GPCRs (e.g., NK1 receptors).

C. Rupe Rearrangement

Acid-catalyzed rearrangement of the propargylic alcohol yields

-

Product: 1-Benzyl-4-acetyl-1,2,3,6-tetrahydropyridine.

-

Utility: Precursor for Michael acceptors in covalent drug design.

Workflow Diagram: Analog Generation

Caption: Divergent synthetic pathways from the core scaffold to biologically active analog classes.

Part 4: Therapeutic Case Studies

Case Study 1: Immunomodulatory Agents

Recent research has highlighted the efficacy of 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidine (an analog where the benzyl group is replaced or modified) as an immunostimulant.

-